BET Bromodomain Inhibition: 6-Bromo Regioisomer Activity vs. 8-Bromo Scaffold Potential
The structurally closest literature comparator is 6-bromo-3-methyl-3,4-dihydroquinazoline-2-one, which inhibits BRD4(1) with an IC₅₀ of approximately 50 µM in an ALPHA screen assay [1]. The title compound, 8-bromo-3,4-dihydroquinazolin-2(1H)-one, presents the bromine at the C8 position and lacks N3-methylation. These two structural differences—regioisomerism and N-substitution—are known determinants of BET bromodomain binding affinity within the dihydroquinazolinone class [1]. Although direct IC₅₀ data for the 8-bromo derivative are absent from the public domain, the comparative data serve as a quantitative baseline for fragment-based screening campaigns where the 8-bromo scaffold is evaluated as a distinct chemotype.
| Evidence Dimension | BRD4(1) bromodomain inhibition (ALPHA screen) |
|---|---|
| Target Compound Data | Not publicly reported; under active investigation |
| Comparator Or Baseline | 6-bromo-3-methyl-3,4-dihydroquinazoline-2-one: IC₅₀ ≈ 50 µM |
| Quantified Difference | Regioisomeric and N-substitution differentiation; 6-bromo isomer provides baseline BRD4(1) engagement |
| Conditions | ALPHA screen assay displacing tetra-acetylated histone H4 peptide; recombinant BRD4(1) |
Why This Matters
Establishes the 6-bromo/3-methyl analog as the fragment hit that sparked the PFI-1 chemical probe program; procurement of the 8-bromo isomer enables systematic exploration of regioisomeric effects on bromodomain selectivity.
- [1] Picaud, S. et al. PFI-1, a highly selective protein interaction inhibitor, targeting BET Bromodomains. Cancer Res. 2013, 73, 3336-3346. View Source
